molecular formula C20H28CuN2O6 B10820897 Tenuazonic acid copper salt

Tenuazonic acid copper salt

Cat. No.: B10820897
M. Wt: 456.0 g/mol
InChI Key: IAHMFKOQYRRWFU-BDDFVKGKSA-L
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Description

Origin and Natural Occurrence

Fungal SourcesTenuazonic acid is primarily produced by fungi belonging to the Alternaria genus.researchgate.netdigicomply.comontosight.aiscielo.org.mxSpecific species identified as producers include:

Alternaria alternata researchgate.netnih.gov

Alternaria longipes tandfonline.com

Alternaria tenuissima nih.gov

Alternaria tenuis (now considered a synonym for Alternaria alternata) scielo.org.mxmdpi.com

Beyond the Alternaria genus, other fungi such as Phoma species and Pyricularia oryzae (the rice blast fungus) have also been reported to produce tenuazonic acid. ontosight.aiscielo.org.mxnih.gov

Natural Presence in Agricultural ProductsDue to the widespread nature of Alternaria fungi, tenuazonic acid is a frequent contaminant of various agricultural commodities.researchgate.netfrontiersin.orgnih.govIts presence has been detected in a range of products, including:

Grains and Cereals: These are commonly infested by Alternaria species, leading to TeA contamination. researchgate.netresearchgate.net

Fruits and Vegetables: Tomatoes and tomato products, as well as apples and dried figs, have shown contamination with tenuazonic acid. digicomply.comfrontiersin.orgnih.govresearchgate.net

Oilseeds and Nuts: Cottonseed and sesame have been identified as products where tenuazonic acid can be present. nih.govmdpi.comresearchgate.net

Table 1: Documented Fungal Producers of Tenuazonic Acid

Fungal Species Reference
Alternaria alternata researchgate.netnih.gov
Alternaria longipes tandfonline.com
Alternaria tenuissima nih.gov
Alternaria tenuis scielo.org.mxmdpi.com
Phoma spp. ontosight.ai
Pyricularia oryzae scielo.org.mxnih.gov

Academic Significance as a Bioactive Metabolite

The interest in tenuazonic acid and its copper salt in the academic community is largely due to its potent and varied biological activities.

Diverse Biological ActivitiesTenuazonic acid has been the subject of extensive research, revealing a spectrum of biological effects. It is known to be a powerful inhibitor of eukaryotic protein synthesis by preventing the release of newly synthesized proteins from the ribosome.researchgate.netwikipedia.orgmedchemexpress.comThis fundamental mechanism underpins many of its observed activities.

Key research findings on its bioactivity include:

Antineoplastic: Studies have indicated that tenuazonic acid possesses antineoplastic properties, with some research showing it can inhibit skin tumor promotion in mice. wikipedia.orgmedchemexpress.comfermentek.com

Antibiotic: The compound has demonstrated antibacterial activities. acs.org

Antiviral: Research has pointed to antiviral effects against various viruses, including the measles virus and enteroviruses. medchemexpress.com

Phytotoxic and Bioherbicidal: Tenuazonic acid acts as a potent phytotoxin by inhibiting photosynthesis, specifically by blocking electron transport in photosystem II. lktlabs.comwikipedia.org This has led to investigations into its potential as a bioherbicide. scielo.org.mx

Anti-Alzheimer's Potential: Some studies have explored tenuazonic acid as a potential compound for treating Alzheimer's disease due to its antioxidative properties and its ability to inhibit acetylcholinesterase. wikipedia.org

Role as a MycotoxinA significant aspect of the academic focus on tenuazonic acid is its classification as a mycotoxin.researchgate.netdigicomply.comontosight.aiscielo.org.mxwikipedia.orgmedchemexpress.comIt is considered one of the most toxic mycotoxins produced by Alternaria species.researchgate.netwikipedia.orgIts presence in food and feed is a global concern due to its potential health risks to humans and animals.researchgate.netdigicomply.comThe toxic effects are linked to its ability to interfere with protein synthesis, which can lead to cellular damage.digicomply.com

Table 2: Investigated Biological Activities of Tenuazonic Acid

Biological Activity Research Focus Reference(s)
Antineoplastic Inhibition of tumor promotion wikipedia.orgmedchemexpress.comfermentek.com
Antibiotic Antibacterial effects acs.org
Antiviral Effects against various viruses medchemexpress.com
Phytotoxic Inhibition of photosynthesis lktlabs.comwikipedia.org
Bioherbicidal Potential as a natural herbicide scielo.org.mx
Anti-Alzheimer's Acetylcholinesterase inhibition and antioxidant properties wikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28CuN2O6

Molecular Weight

456.0 g/mol

IUPAC Name

copper;(2S)-4-acetyl-2-[(2S)-butan-2-yl]-5-oxo-1,2-dihydropyrrol-3-olate

InChI

InChI=1S/2C10H15NO3.Cu/c2*1-4-5(2)8-9(13)7(6(3)12)10(14)11-8;/h2*5,8,13H,4H2,1-3H3,(H,11,14);/q;;+2/p-2/t2*5-,8-;/m00./s1

InChI Key

IAHMFKOQYRRWFU-BDDFVKGKSA-L

Isomeric SMILES

CC[C@H](C)[C@H]1C(=C(C(=O)N1)C(=O)C)[O-].CC[C@H](C)[C@H]1C(=C(C(=O)N1)C(=O)C)[O-].[Cu+2]

Canonical SMILES

CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].[Cu+2]

Origin of Product

United States

Isolation, Biosynthesis, and Chemical Synthesis of Tenuazonic Acid and Its Copper Salt

Isolation Methodologies from Natural Sources

The isolation of Tenuazonic acid from fungal cultures is a multi-step process involving cultivation of the microorganism followed by systematic extraction and purification.

Fungal Culture Techniques (e.g., submerged fermentation of Alternaria species)

The production of Tenuazonic acid is typically achieved through the cultivation of producing fungal strains, such as Alternaria alternata, Alternaria tenuissima, and Magnaporthe oryzae (the blast fungus). nih.govnih.govtandfonline.com One common and effective method for large-scale production is submerged fermentation. nih.govsemanticscholar.org In this technique, the fungus is grown in a liquid nutrient medium within a bioreactor. This allows for controlled conditions such as temperature, pH, aeration, and agitation, which can be optimized to maximize the yield of the desired metabolite. nih.govmdpi.com For example, a high yield of TeA (105 mg/L) was obtained from A. tenuissima using submerged fermentation in a yeast extract-malt extract-glucose (YMG) medium. nih.gov Alternatively, surface culture techniques, where the fungus grows on the surface of a liquid or solid medium in flasks, have also been successfully used for TeA production. tandfonline.cominternationalscholarsjournals.com

Fungal Strain Cultivation Method Medium Reported Yield
Alternaria tenuissimaSubmerged FermentationYeast Extract-Malt Extract-Glucose (YMG)105 mg/L
Alternaria tenuissima 843Culture on CottonseedCottonseed266 mg/kg
Pyricularia oryzae (Blast Fungus)Surface CultureMedium with Glucose, Yeast Extract, etc.Not specified

This table presents examples of fungal strains and cultivation methods used for Tenuazonic acid production.

Extraction and Purification Procedures (e.g., solvent partition, ethyl acetate (B1210297) extraction, acetone (B3395972) elution, silicic acid adsorption chromatography, recrystallization)

Following fermentation, the culture broth is separated from the fungal mycelium by filtration. The subsequent extraction and purification of Tenuazonic acid from the culture filtrate involves several key steps:

Solvent Partitioning/Extraction : The filtrate is typically subjected to liquid-liquid extraction. An initial extraction is often performed with an organic solvent like ethyl acetate (EtOAc) or by adjusting the pH. nih.govsemanticscholar.orginternationalscholarsjournals.com For instance, the culture filtrate can be acidified and then extracted with a nonpolar solvent. apsnet.org In one method, the filtrate was extracted with 5% sodium bicarbonate, after which the aqueous phase was acidified with HCl and extracted with hexane. apsnet.org This process separates TeA from other components based on its solubility and acidic nature.

Chromatography : Adsorption chromatography is a crucial step for purification. Silicic acid is commonly used as the stationary phase. tandfonline.com The crude extract is loaded onto a column packed with silicic acid, and different solvents are used to elute the compounds. Acetone has been used as an effective eluent for Tenuazonic acid. semanticscholar.org Thin-layer chromatography (TLC) is also widely used for both analysis and purification of the toxin. nih.govnih.govinternationalscholarsjournals.com

Recrystallization : The final step in obtaining pure Tenuazonic acid is often recrystallization. rochester.eduyoutube.com This technique involves dissolving the partially purified compound in a minimum amount of a hot solvent, in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of TeA decreases, and it crystallizes out, leaving impurities behind in the solvent. youtube.com This process yields a highly purified crystalline product.

The formation of the copper salt can be achieved by reacting the purified Tenuazonic acid with a copper(II) salt. The resulting Tenuazonic acid copper salt is a stable, often blue-green, powder. lktlabs.comfermentek.com

Purification Step Description Common Reagents/Materials
Solvent Partition Separates compounds based on their differential solubility in two immiscible liquids.Ethyl acetate, Hexane, Chloroform, Sodium Bicarbonate, HCl
Adsorption Chromatography Separates compounds based on their affinity for a solid stationary phase.Silicic acid, Alumina
Thin-Layer Chromatography (TLC) Used for separation, identification, and purification on a small scale.Silica (B1680970) gel plates, Chloroform:Methanol (B129727) solvent systems
Recrystallization Final purification step to obtain a crystalline solid from a solution.Various organic solvents

This table summarizes the common procedures used in the extraction and purification of Tenuazonic acid.

Biosynthetic Pathways of Tenuazonic Acid

The biosynthesis of Tenuazonic acid in fungi is a complex process involving specific enzymes and precursor molecules derived from primary metabolism.

Enzymatic Systems (e.g., NRPS-PKS hybrid enzyme)

The core of Tenuazonic acid biosynthesis is catalyzed by a unique hybrid enzyme known as a Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS). scdi-montpellier.frrepec.orgnih.gov In Magnaporthe oryzae and Alternaria alternata, this enzyme is identified as TeA Synthetase 1 (TAS1). repec.orgscielo.org.mx Unlike typical NRPS-PKS hybrids, the PKS portion of TAS1 contains only a ketosynthase (KS) domain. researchgate.net The biosynthesis begins with the NRPS module, which activates an amino acid precursor. The PKS module then extends the molecule. The final and crucial step is a cyclization reaction, catalyzed by the KS domain of TAS1, which releases the Tenuazonic acid molecule. scdi-montpellier.frrepec.org This enzymatic machinery highlights a fascinating convergence of two major pathways for secondary metabolite synthesis.

Precursor Incorporation (e.g., isoleucine, valine, leucine (B10760876), alanine (B10760859), phenylalanine derivatives)

The primary building blocks for Tenuazonic acid are derived from amino acid and acetate metabolism. scielo.org.mx Isotope labeling studies have demonstrated that the biosynthesis starts with the amino acid L-isoleucine and two acetate units (in the form of acetoacetyl-coenzyme A). repec.orgscielo.org.mx The NRPS module of the TAS1 enzyme specifically selects and activates L-isoleucine. repec.org This is followed by condensation with an acetoacetyl group derived from two acetate molecules. The resulting intermediate, N-acetoacetyl-L-isoleucine, then undergoes the intramolecular cyclization to form the characteristic tetramic acid ring of Tenuazonic acid. scielo.org.mx While isoleucine is the primary precursor, fungi can also incorporate other branched-chain amino acids like valine and leucine to produce structural analogs of Tenuazonic acid. nih.govresearchgate.nettaylorfrancis.com The incorporation of other amino acids such as alanine or phenylalanine derivatives could theoretically lead to a wider range of Tenuazonic acid-like compounds.

Chemical Synthesis Approaches for this compound and Derivatives

Chemical synthesis provides a route to Tenuazonic acid and its derivatives that is independent of fungal fermentation, allowing for the creation of novel analogs with potentially different biological activities. A common synthetic strategy involves the construction of the 3-acyltetramic acid core. nih.gov

One approach starts with commercially available amino acids, such as L-isoleucine, which provides the C5 side chain. The amino acid is reacted with a reagent like ethyl malonyl chloride to form a linear intermediate. nih.gov This intermediate is then induced to cyclize, often in the presence of a base like sodium ethoxide, to form the pyrrolidine-2,4-dione (B1332186) ring system of Tenuazonic acid. nih.gov Another method utilizes acyl Meldrum's acid as an efficient acylation reagent to introduce the 3-acetyl group. nyxxb.cn

These synthetic routes are highly versatile and have been employed to create a variety of Tenuazonic acid derivatives. By starting with different amino acids, the substituent at the 5-position of the ring can be readily modified. semanticscholar.org Furthermore, the 3-acyl group can be altered to generate a library of compounds. For example, Tenuazonic-donepezil (TA-DNP) hybrids have been synthesized for research in neurodegenerative diseases. nih.gov The final step to obtain the this compound involves reacting the synthesized Tenuazonic acid or its derivative with a suitable copper(II) salt, leading to the formation of the stable metal chelate. researchgate.net

Structural Elucidation and Characterization for Research

Advanced Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric methods are indispensable for the structural elucidation of tenuazonic acid copper salt. These techniques probe the interactions of the molecule with electromagnetic radiation and analyze its mass-to-charge ratio, offering a complete picture of its chemical identity.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and bonding arrangements within a molecule. The FTIR spectrum of tenuazonic acid is characterized by several distinct absorption bands. When complexed with copper(II), notable shifts in these bands occur, particularly in the regions corresponding to the binding sites, and new bands corresponding to metal-ligand vibrations appear.

The spectrum of the free tenuazonic acid ligand shows characteristic peaks for O-H stretching, aliphatic C-H stretching, and the cyclic keto group. researchgate.net One study identified absorption peaks at 3300, 2990, 1650, 1460, 1390, 1275, 1090, 1050, and 800 cm⁻¹, with strong absorptions noted at 2990 and 1650 cm⁻¹. researchgate.net Another analysis reported signals corresponding to OH stretching (3560–3500 cm⁻¹), aliphatic C-H stretching (2960, 2870, 1380, 1260 cm⁻¹), a cyclic keto group (-C=O, 1720 cm⁻¹), and a primary amine (doublet at 3500–3400 cm⁻¹ and 1640–1560 cm⁻¹). researchgate.net

Upon chelation with a copper(II) ion, the most significant changes are expected in the vibrational modes of the β-dicarbonyl moiety, which acts as the binding site. The coordination of the copper ion to the enolic hydroxyl and acetyl carbonyl oxygen atoms leads to a delocalization of electron density within the chelate ring. This typically results in a decrease in the frequency of the C=O stretching vibration and the disappearance of the broad O-H stretching band. Furthermore, the formation of the copper complex introduces new vibrational modes at lower frequencies, specifically the Cu-O stretching vibrations. In a structurally related copper(II) β-ketoester complex, a metal-oxygen peak was observed at 480 cm⁻¹, confirming the formation of the coordinate bond. researchgate.net The presence of such a band in the spectrum of this compound would serve as direct evidence of complexation.

Vibrational ModeReported Wavenumber (cm⁻¹) for Tenuazonic Acid researchgate.netresearchgate.netExpected Changes upon Copper(II) Chelation
O-H Stretching (enolic)3560-3300 (broad)Disappearance
Aliphatic C-H Stretching2990-2870Minor shifts
C=O Stretching (acetyl and ring keto)1720, 1650Shift to lower frequency (red shift)
N-H Stretching/Bending3500-3400, 1640-1560Minor shifts
Cu-O StretchingN/AAppearance of new band(s) in the low-frequency region (e.g., ~480 cm⁻¹) researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation for organic molecules. However, its application to this compound is complicated by the paramagnetic nature of the copper(II) ion (a d⁹ metal center). Paramagnetic centers can cause significant broadening and large chemical shifts (paramagnetic shifts) of NMR signals, often rendering the spectra complex and difficult to interpret. researchgate.netiaea.org

For a standard diamagnetic analogue, the ¹H NMR spectrum of tenuazonic acid would show distinct signals for the protons of the sec-butyl group, the acetyl group, and the protons on the pyrrolidinone ring. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom.

In the case of the Cu(II) complex, the unpaired electron on the metal ion provides an efficient mechanism for nuclear relaxation, leading to a dramatic increase in the width of NMR signals. researchgate.net This line broadening can be so severe that signals may become undetectable with standard high-resolution NMR spectrometers. The magnitude of the paramagnetic effect depends on the distance of the nucleus from the metal center; protons and carbons closer to the copper ion will be more affected.

Despite these challenges, specialized NMR techniques can be employed to study paramagnetic complexes.

Solid-State NMR (ssNMR): This technique can be particularly useful for paramagnetic systems. By spinning the sample at a "magic angle," some of the broadening interactions can be averaged out. Recent studies on other paramagnetic Cu(II) complexes have shown that acquiring ¹H and ¹³C ssNMR spectra, in combination with Density Functional Theory (DFT) calculations for signal assignment, is a viable strategy. researchgate.netnih.gov

Temperature Dependence: The chemical shifts of signals in paramagnetic molecules are highly sensitive to temperature, a characteristic that can be used to aid in their identification. researchgate.net

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit two main types of absorptions: intense bands in the UV region due to transitions within the organic ligand and weaker, broader bands in the visible region arising from the copper(II) center.

Research indicates that this compound displays strong absorption maxima in the UV region at approximately 225-226 nm and 288-291 nm. researchgate.net These bands are attributed to π→π* electronic transitions within the conjugated system of the tetramic acid moiety.

The presence of the copper(II) ion introduces d-d electronic transitions. For a d⁹ ion like Cu(II) in a distorted octahedral or square planar geometry, electrons can be promoted between the split d-orbitals. docbrown.infoijrar.org These transitions are typically weak and appear as broad absorption bands in the visible region of the spectrum, often between 550 and 800 nm. bch.roresearchgate.net The color of the complex is a direct result of these absorptions. Additionally, Ligand-to-Metal Charge Transfer (LMCT) bands, where an electron is excited from a ligand-based orbital to a metal-based d-orbital, can sometimes be observed, typically at higher energies (e.g., 380-450 nm) than the d-d bands. researchgate.net

Transition TypeTypical Wavelength RegionObserved λmax (nm) researchgate.netAssignment
π→π*200-400 nm~226, ~288Electronic transitions within the tenuazonic acid ligand
d-d550-800 nmNot specified, but expectedTransitions between d-orbitals of the Cu(II) ion
LMCT380-450 nmNot specified, but possibleLigand-to-Metal Charge Transfer

Mass spectrometry is a critical tool for determining the molecular weight and confirming the stoichiometry of the complex, as well as for elucidating its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing polar and thermally labile compounds like tenuazonic acid and its metal complexes. High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) combines the separation power of LC with the precise mass measurement capabilities of HR-MS, allowing for the accurate determination of elemental composition.

Studies have confirmed the stoichiometry of the tenuazonic acid copper complex to be Cu(II)(TA)₂, where two deprotonated tenuazonic acid ligands coordinate to one copper(II) ion. nih.gov Due to the acidic nature of the enol group on the tetramic acid ring, the molecule is readily deprotonated. Consequently, it is very sensitively detected in negative ion mode ESI-MS as the [M-H]⁻ anion, where M represents the free tenuazonic acid molecule. nih.gov High-resolution mass measurements would confirm the elemental formula of this ion (C₁₀H₁₄NO₃⁻).

Advanced MS techniques provide deeper structural insights and enhanced sensitivity for detection.

Positive and Negative Ion Techniques: While negative ion mode is often preferred for acidic molecules like tenuazonic acid, LC-MS/MS methods have been successfully developed for its detection in both positive and negative ionization modes. nih.govnebiolab.com In positive mode, ionization would likely occur via protonation or adduction with cations like sodium ([M+Na]⁺). Comparing spectra from both modes can provide complementary structural information. nih.gov Negative mode generally offers higher sensitivity for this class of compounds due to the ease of deprotonation. chemrxiv.org

Collision-Induced Dissociation (CID) for Fragmentation Elucidation: Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion (e.g., the deprotonated tenuazonic acid molecule) and subjecting it to fragmentation, typically through collision with an inert gas like argon (Collision-Induced Dissociation, CID). rsc.org The resulting fragment ions are then mass-analyzed, providing a "fingerprint" that is characteristic of the molecule's structure. Analysis of the fragmentation patterns of tenuazonic acid and its analogues has been used for their structural confirmation in complex matrices. While specific fragmentation data for the intact copper salt is less common due to in-source dissociation, the fragmentation of the ligand itself is well-studied and crucial for its identification.

Mass Spectrometry (MS)

Analysis of Copper Salt of Tenuazonic Acid by MS

Mass spectrometry (MS) is a critical analytical technique for the characterization of tenuazonic acid and its metal complexes, including the copper salt. Due to the acidic nature of the tenuazonic acid molecule, it can be readily deprotonated, making it highly suitable for detection using mass spectrometry with negative electrospray ionization (ESI). In this mode, it is sensitively detected as an anion [M–H]⁻ tum.de.

Tandem mass spectrometry (MS/MS) provides deeper structural information through collision-induced dissociation (CID). When subjected to CID, tenuazonic acid and its analogues consistently produce specific fragment ions, notably at m/z 139 and m/z 111 tum.de. This predictable fragmentation is valuable for identifying the core tenuazonic acid structure within a sample.

Furthermore, mass spectrometry has been employed to confirm the stoichiometry of metal complexes of tenuazonic acid. Studies using desorption/chemical ionization (D/CI) mass spectroscopy have successfully determined the stoichiometry of the copper complex to be Cu(II)TA₂, indicating that one copper(II) ion is complexed with two tenuazonic acid ligands nih.gov.

Crystallographic Analysis

X-ray Crystallography (e.g., crystal structure of copper bis(tenuazonate) monohydrate)

The precise three-dimensional arrangement of atoms in the this compound has been determined through single-crystal X-ray diffraction. The analysis of copper bis(tenuazonate) monohydrate provides definitive structural information uj.ac.za.

The compound crystallizes in the monoclinic system with the space group P2₁. The structure was resolved and refined to an R-factor of 0.056 using 968 counter-measured intensities uj.ac.za. A key feature of the crystal structure is the presence of two formula units (C₂₀H₂₆CuN₂O₆·H₂O) per asymmetric unit, leading to a dimeric arrangement. This dimerization results in two distinct coordination environments for the copper ions; one copper ion is four-coordinate, while the other is five-coordinate uj.ac.za. These dimeric units are further organized into sheets through hydrogen bonding with water molecules uj.ac.za.

Detailed crystallographic parameters for copper bis(tenuazonate) monohydrate are presented below uj.ac.za.

Crystal ParameterValue
Formula C₂₀H₂₆CuN₂O₆·H₂O
Crystal System Monoclinic
Space Group P2₁
a 13.77(1) Å
b 15.51(1) Å
c 11.14(1) Å
β 109.5(2)°
R-factor 0.056

Data sourced from Dippenaar, A., Holzapfel, C. W., & Boeyens, J. C. A. (1977). uj.ac.za

Computational Chemistry in Structural and Mechanistic Analysis

Density Functional Theory (DFT) Calculations (e.g., for optimized structures and physicochemical properties)

Density Functional Theory (DFT) is a powerful computational method used to model and predict the electronic structure and properties of molecules. In the study of metal complexes, such as those involving copper(II), DFT calculations are instrumental in assisting the interpretation of experimental data researchgate.net.

For example, in the characterization of a new Cu(II) complex with an acylhydrazone ligand, DFT calculations were used to obtain optimized molecular geometries. These calculated structures, including bond lengths and angles, were then compared with experimental data derived from X-ray diffraction to validate the computational model researchgate.net. Once validated, the DFT model can be used to interpret and assign spectroscopic data, such as that from FTIR, Raman, and UV-Vis electronic spectroscopy, providing a deeper understanding of the molecule's electronic and vibrational properties researchgate.net. This computational approach allows for a detailed analysis of the physicochemical properties of complex metal-organic compounds like this compound.

Stereochemical Considerations in Research

Optically Active Nature

Tenuazonic acid is an optically active molecule, a property conferred by its chiral centers. The naturally occurring form is typically the L-isomer bertin-bioreagent.comcfmot.de. This inherent chirality is a crucial aspect of its chemical identity and is retained upon forming the copper salt.

The optical activity of tenuazonic acid has been quantified through polarimetry. In its crude form, the rotation in methanol (B129727) is reported as -124° researchgate.net. Interestingly, this rotation can change over time, becoming less negative as the sample stands and crystallizes. The purified form of tenuazonic acid is dextrorotatory researchgate.net. The specific stereochemistry is designated in its chemical name, 3-acetyl-1,5-dihydro-4-hydroxy-5S-[(1S)-1-methylpropyl]-2H-pyrrol-2-one, which clarifies the configuration at its stereocenters bertin-bioreagent.com. This intrinsic stereochemistry is a critical factor in its biological interactions and must be considered in any research context.

Epimeric Mixtures (e.g., allo-tenuazonic acid)

Tenuazonic acid possesses two chiral centers, leading to the possibility of four stereoisomers. The naturally occurring form is L-tenuazonic acid. An important epimer that co-occurs with tenuazonic acid in various matrices is allo-tenuazonic acid. researchgate.netresearchgate.net In many standard analytical methods, these two isomers are not chromatographically separated and are quantified as a sum. researchgate.netacs.org

However, recent advancements in analytical chemistry have led to the development of specialized methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), that can separate and individually quantify tenuazonic acid and allo-tenuazonic acid. researchgate.netacs.org One such method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based stable isotope dilution HPLC-MS/MS approach. researchgate.netacs.org The chromatographic separation of these epimers is crucial for accurately assessing their individual prevalence and biological effects. researchgate.net

Research has shown that the ratio of tenuazonic acid to allo-tenuazonic acid can vary significantly. For instance, in an analysis of 20 tomato products from the German market, allo-tenuazonic acid was found to represent between 7.0% and 44% of the sum of both isomers, with an average of 29%. acs.org This highlights the importance of using analytical methods that can differentiate between the epimers.

A significant finding from the study of these epimeric mixtures is the difference in their biological activity. To evaluate and compare their cytotoxicity, both tenuazonic acid and allo-tenuazonic acid were isolated from a synthetic racemic mixture. The results demonstrated that tenuazonic acid exhibited moderate cytotoxic effects on HT-29 cells, starting at a concentration of 100 μM. In contrast, allo-tenuazonic acid showed no cytotoxic activity. researchgate.netacs.org

Table 2: Quantitative Data and Cytotoxicity of Tenuazonic Acid and allo-Tenuazonic Acid in Tomato Products

Compound Concentration Range (µg/kg) Average Concentration (µg/kg) Relative Abundance (%) Cytotoxicity (on HT-29 cells)
Tenuazonic acid 5.3 - 550 120 56 - 93 Moderately cytotoxic
***allo*-Tenuazonic acid** 1.5 - 270 58 7.0 - 44 No activity

Mechanism of Action and Molecular Targets in Biological Systems

Eukaryotic Protein Synthesis Inhibition

Tenuazonic acid is recognized as an inhibitor of protein biosynthesis in eukaryotic cells. medchemexpress.com This activity contributes to its cytotoxic properties.

Photosystem II (PSII) Inhibition in Plants

A significant and well-documented mechanism of action for tenuazonic acid, and by extension its copper salt, is the potent inhibition of Photosystem II (PSII) in plants and other photosynthetic organisms. medchemexpress.comscielo.org.mx This action underlies its phytotoxic and bioherbicidal potential.

Impact on Photosynthetic ProcessesThe disruption of electron transport by tenuazonic acid has profound consequences for overall photosynthetic function. The blockage leads to the inactivation of PSII reaction centers.researchgate.netA key outcome of this inhibition is the increased likelihood of charge recombination at the PSII reaction center, which promotes the formation of the excited triplet state of chlorophyll and subsequently the generation of highly reactive singlet oxygen (¹O₂).nih.govThis and other reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, induce oxidative stress, leading to cellular damage and necrosis.lktlabs.comscielo.org.mx

Chlorophyll fluorescence studies are a primary tool for investigating these effects. The analysis of fast chlorophyll a fluorescence transients (the JIP-test) can reveal the differential sensitivity of various plant species to tenuazonic acid. researchgate.net Parameters derived from these studies quantify the damage to PSII and the interruption of the electron flow. nih.govresearchgate.net

Table 1: Effects of Tenuazonic Acid on Photosystem II (PSII) as Determined by Research Findings
ParameterObserved EffectUnderlying MechanismReferences
Electron TransportBlockedInhibition of electron flow from Q_A to Q_B. medchemexpress.comnih.govnih.gov
Target SiteD1 Protein (Q_B Niche)Binding of Tenuazonic acid to the Q_B binding site. scielo.org.mxnih.govnih.gov
PSII Reaction CentersInactivatedConsequence of the electron transport block. researchgate.net
ROS ProductionIncreasedGeneration of singlet oxygen (¹O₂) due to charge recombination. lktlabs.comscielo.org.mxnih.gov
Chlorophyll FluorescenceAlteredChanges in parameters like PI_ABS and V_J indicate PSII damage. nih.govresearchgate.net

Cellular Signaling Modulation through Metal Chelation

Tenuazonic acid is a known metal-chelating agent, capable of forming stable complexes with various divalent and trivalent metal ions, including copper (Cu²⁺), iron (Fe³⁺), nickel (Ni²⁺), and magnesium (Mg²⁺). nih.gov This chelating ability is fundamental to the structure of tenuazonic acid copper salt and contributes to its biological activity by modulating cellular processes dependent on metal ions.

The chelation of essential metal ions like copper can directly impact cellular signaling. nih.gov Copper is not merely a static cofactor but also acts as a regulator in various signaling pathways, including those related to cell growth and inflammation. nih.gov By forming a complex, tenuazonic acid can alter the bioavailability and distribution of copper ions, thereby interfering with these pathways.

Metal Ion Chelation Properties

Tenuazonic acid is a potent metal ion chelator, forming stable complexes with several divalent and trivalent cations. This property is central to many of its biological effects. Research has demonstrated its ability to bind with a range of metal ions, including copper(II), iron(III), zinc(II), nickel(II), and magnesium(II). nih.gov The stoichiometry of these complexes, which refers to the ratio of the Tenuazonic acid ligand to the metal ion, has been determined for several key metals. This chelation capacity is a critical factor in its potential as a multitarget ligand in contexts of metal dyshomeostasis. nih.gov

Metal IonStoichiometry (Metal:Ligand)
Copper(II)1:2
Iron(III)1:3
Nickel(II)1:2
Magnesium(II)1:2

Role as a Metallophore

Compounds that chelate metal ions can often function as metallophores, which are molecules that bind to metal ions and transport them across biological membranes. Tenuazonic acid belongs to the tetramic acid family of molecules. Related compounds, such as polycyclic tetramate macrolactams, have been identified as a group of natural bioactive metallophores. acs.org This suggests that Tenuazonic acid may also possess metallophoric activity, facilitating the transport of chelated metal ions, although direct studies confirming this specific role are not extensively detailed in the reviewed literature.

Impact on Reactive Oxygen Species (ROS) Generation

Tenuazonic acid has a significant impact on the generation of Reactive Oxygen Species (ROS). It can induce an oxidative burst, leading to an increase in several types of ROS, including hydrogen peroxide (H₂O₂), superoxide radicals (O₂•−), and hydroxide radicals (•OH). nih.govscielo.org.mx This effect is particularly well-documented in plant cells, where TeA acts as a photosynthesis inhibitor. By disrupting the electron transport chain in photosystem II (PSII) and inhibiting chloroplast ATPase activity, it causes an eruption of chloroplast-derived ROS. nih.gov This ROS burst can lead to widespread cellular damage, lipid peroxidation, and ultimately, cell necrosis. nih.gov

Influence on Amyloid-Beta (Aβ) Aggregation

The dyshomeostasis of metal ions, particularly copper, is implicated in the pathology of Alzheimer's disease, as these ions can promote the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. nih.govplos.orgfrontiersin.org As a potent metal chelator, Tenuazonic acid has been investigated for its potential to interfere with this process. nih.gov Its ability to bind copper ions is thought to be a key mechanism in its anti-amyloidogenic activity. nih.govwikipedia.org Research has shown that Tenuazonic acid can inhibit the self-mediated aggregation of Aβ peptides, a process that is often accelerated in the presence of copper. nih.gov This suggests a potential to disaggregate or prevent the formation of copper-induced Aβ aggregates.

Enzyme Inhibition

This compound also exhibits inhibitory effects on specific enzymes that are relevant to cellular function and disease.

Acetylcholinesterase (AChE) Inhibition

Tenuazonic acid has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govwikipedia.org The inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it helps to increase levels of acetylcholine in the brain. nih.gov Laboratory studies have quantified this inhibitory activity, demonstrating its potential in a neurodegenerative disease context. nih.gov

EnzymeInhibitorIC₅₀ Value (μM)
Acetylcholinesterase (from electric eel)Tenuazonic acid8.13 ± 0.08

Ornithine Decarboxylase Activity Inhibition

Ornithine decarboxylase is the rate-limiting enzyme in the biosynthesis of polyamines, which are crucial for cell growth and proliferation. eurekaselect.comnih.gov Inhibition of this enzyme is a strategy being explored for combating various diseases, including cancer and certain infections. eurekaselect.comnih.gov After a thorough review of the available scientific literature, no studies were found that specifically document the inhibition of ornithine decarboxylase by Tenuazonic acid or its copper salt.

p-Hydroxyphenylpyruvate Dioxygenase Inhibition

Based on available research, there is no direct evidence to suggest that Tenuazonic acid (TeA) or its copper salt functions as an inhibitor of the enzyme p-Hydroxyphenylpyruvate Dioxygenase (HPPD). HPPD inhibitors are a class of herbicides that typically disrupt the biosynthesis of plastoquinones and tocopherols by preventing the conversion of 4-hydroxyphenylpyruvate to homogentisate, leading to the bleaching of plant tissues. scbt.comwikipedia.org The primary phytotoxic mechanisms of Tenuazonic acid are well-documented as the inhibition of photosynthesis via photosystem II (PSII) and the disruption of protein synthesis. wikipedia.orgscielo.org.mx

Modulation of Cellular Metabolic Pathways

Impact on Lipid and Amino Acid Metabolism (e.g., arginine and proline metabolism, cysteine and methionine metabolism, aminoacyl-tRNA biosynthesis)

Scientific literature does not provide specific details on the direct impact of this compound on lipid metabolism or the metabolic pathways of arginine, proline, cysteine, and methionine. kegg.jpresearchgate.netnih.govresearchgate.net However, its mechanism is intrinsically linked to amino acid utilization through its profound effect on protein synthesis.

Tenuazonic acid is a potent inhibitor of eukaryotic protein synthesis. wikipedia.orgresearchgate.net Its action occurs at the ribosomal level, where it prevents the release of newly synthesized proteins, thereby halting the process of translation. wikipedia.orgmedchemexpress.com This activity is directly downstream of aminoacyl-tRNA biosynthesis, the process that "charges" transfer RNA (tRNA) molecules with their corresponding amino acids. nih.govwikipedia.org While TeA does not inhibit the charging process itself, it blocks the utilization of these charged tRNAs in the elongating polypeptide chain.

The biosynthesis of Tenuazonic acid itself provides a link to amino acid metabolism. The molecule is synthesized by a hybrid non-ribosomal peptide synthetase and polyketide synthase (NRPS-PKS) enzyme. nih.gov The process begins with the amino acid L-isoleucine, which undergoes a condensation reaction with acetoacetyl-CoA to form N-acetoacetyl-L-isoleucine, a key intermediate that is subsequently cyclized to produce TeA. scielo.org.mxnih.gov

Biosynthetic Precursors for Tenuazonic Acid Enzymatic Process Key Intermediate Final Product
L-isoleucineCatalyzed by Tenuazonic acid synthetase 1 (TAS1), a hybrid NRPS-PKS enzyme. nih.govN-acetoacetyl-L-isoleucine scielo.org.mxTenuazonic acid scielo.org.mxnih.gov
Acetoacetyl-CoA

This table summarizes the initial substrates and the enzymatic pathway leading to the formation of Tenuazonic acid.

Influence on Central Carbon Metabolism (e.g., TCA cycle, glycolysis/gluconeogenesis)

There is no available information from the search results indicating that this compound directly influences central carbon metabolism pathways such as the tricarboxylic acid (TCA) cycle, glycolysis, or gluconeogenesis. wikipedia.orgwikipedia.orgbritannica.com The established toxicological profile of Tenuazonic acid centers on its inhibition of protein synthesis and photosynthesis. scielo.org.mxmedchemexpress.com

Interaction with Receptors and Ion Channels

Ligand and Activator for Receptors

Current scientific literature does not support the role of this compound as a direct ligand or activator for biological receptors. The concept of ligand binding involves a molecule attaching to a receptor to trigger a conformational change and a subsequent cellular response, a mechanism well-studied for nuclear receptors and other signaling proteins. nih.govnih.govescholarship.org However, no such interaction has been documented for Tenuazonic acid.

Ion Channel Activation and Ion Influx

While there is no evidence that Tenuazonic acid directly activates ion channels in the classical sense of binding and opening a channel pore, it has been shown to inhibit an essential ion pump in plants. mdpi.com Research demonstrates that Tenuazonic acid inhibits the plant plasma membrane (PM) H+-ATPase. nih.gov This enzyme is responsible for pumping protons (H+) out of the cell, which is crucial for maintaining the membrane potential and driving nutrient uptake.

The inhibitory action of Tenuazonic acid on H+-ATPase is dependent on the C-terminal regulatory domain of the enzyme. nih.gov By inhibiting this proton pump, TeA prevents the efflux of H+ ions, which disrupts cellular ion homeostasis and leads to a decrease in cell growth and elongation. nih.gov This interaction represents a significant disruption of ion flux across the plant cell membrane, albeit through inhibition of a pump rather than activation of a channel.

Molecular Target Mechanism of Tenuazonic Acid Biological Consequence Reference
Plant Plasma Membrane H+-ATPaseInhibition of the enzyme's pumping activity. nih.govDisruption of proton (H+) efflux, leading to inhibited cell elongation and growth. nih.gov nih.gov
Eukaryotic RibosomePrevents the release of the nascent polypeptide chain. wikipedia.orgmedchemexpress.comHalts protein synthesis. wikipedia.orgresearchgate.netmedchemexpress.com wikipedia.orgresearchgate.netmedchemexpress.com

This table details the known molecular targets of Tenuazonic acid and the resulting biological effects.

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Biological Activity

The biological activity of tenuazonic acid and its derivatives is intrinsically linked to its core chemical structure, a substituted 3-acyl-pyrrolidine-2,4-dione, also known as a tetramic acid. mdpi.comresearchgate.net The key features responsible for its multifaceted activities, including metal chelation and enzyme inhibition, are:

The β-Tricarbonyl Moiety : The arrangement of the C2-ketone, C4-enol hydroxyl group, and the C3-acyl group creates a powerful metal-chelating center. This β-dicarbonyl system is crucial for coordinating with metal ions like copper (Cu(II)), iron (Fe(III)), and zinc (Zn(II)). mdpi.comresearchgate.net The ability to chelate these metals is significant in neurodegenerative diseases where metal dyshomeostasis is a contributing factor. researchgate.net

The 3-Acyl Group : The acetyl group at the C3 position is integral to the chelating pharmacophore and contributes to the molecule's interaction with biological targets. Modifications to this group can influence the potency and specificity of the compound.

The 5-sec-Butyl Group : This alkyl substituent at the C5 position, derived from the amino acid L-isoleucine during its biosynthesis, plays a role in the molecule's lipophilicity. researchgate.net This feature influences the compound's ability to cross biological membranes and its interaction with hydrophobic pockets in enzymes. Structural modifications at this position are a key strategy for creating derivatives with altered biological profiles. nih.gov

The tenuazonic acid motif is considered an important building block in the design of innovative multi-functional drugs due to this combination of a potent metal-chelating site and a modifiable lipophilic side chain. researchgate.net

Design and Synthesis of Derivatives for Modulated Activity

Leveraging the tenuazonic acid scaffold, researchers have designed and synthesized novel derivatives to modulate its activity for therapeutic applications, particularly as multi-target anti-Alzheimer's disease agents. mdpi.com The synthetic strategy involves two primary approaches: modification of the C5 side chain and hybridization with other pharmacologically active molecules.

The synthesis of TA congeners typically starts from commercial amino acids and ethyl malonyl chloride to create linear intermediates. These are subsequently cyclized in the presence of a base like sodium ethoxide to form the core pyrrolidine-2,4-dione (B1332186) ring structure. nih.gov This method allows for the introduction of different substituents at the C5 position by starting with various amino acids.

A more advanced strategy involves creating hybrid molecules. For example, tenuazonic-donepezil (TA-DNP) hybrids were synthesized to enhance acetylcholinesterase (AChE) inhibition. mdpi.com This was achieved by reacting TA derivatives with a crucial intermediate that mimics a portion of the donepezil (B133215) structure, a clinically used Alzheimer's drug. nih.gov This hybridization aims to combine the metal-chelating and antioxidant properties of the TA scaffold with the potent AChE inhibitory action of the donepezil moiety. mdpi.com

Tailoring Metal Chelation Affinity (e.g., stoichiometry, pH dependency)

A primary goal in designing TA derivatives is to optimize their metal chelation affinity. The dysregulation of metal ions like Cu(II), Zn(II), and Fe(III) is implicated in the pathology of Alzheimer's disease, making metal chelation a key therapeutic strategy. researchgate.net

Studies have characterized the stoichiometry of metal complexes, with evidence showing that tenuazonic acid forms a 2:1 complex with copper, Cu(II)TA₂. The metal chelation ability of TA derivatives is significant and pH-dependent. A model TA derivative (Compound 1) was investigated for its ability to chelate these biologically relevant metal ions at a physiological pH of 7.4. researchgate.net The chelating strength is often expressed as the pM value (-log[M]free), where a higher value indicates stronger chelation. The study demonstrated good chelating ability for all three ions, particularly for iron. researchgate.netmdpi.com

Metal IonpM Value at pH 7.4
Fe(III)16.6
Cu(II)11.6
Zn(II)6.0

Data sourced from Poliseno, V., et al. (2021). researchgate.netmdpi.com

These findings confirm that the TA motif can be effectively utilized as a building block for drugs that target metal dyshomeostasis. researchgate.net

Enhancing Specific Biological Effects (e.g., anti-cholinesterase, anti-amyloidogenic, antioxidant)

A significant part of SAR studies on tenuazonic acid derivatives has been to enhance their multi-target profile against factors involved in Alzheimer's disease. This includes inhibiting the acetylcholinesterase (AChE) enzyme, preventing the aggregation of amyloid-β (Aβ) peptides, and scavenging free radicals (antioxidant activity). mdpi.com

The synthesis of simple TA analogues (Compounds 1-3) resulted in AChE inhibitory activity comparable to the parent compound. mdpi.com However, a substantial enhancement in this activity was observed with the tenuazonic-donepezil (TA-DNP) hybrids (Compounds 4 and 5). This demonstrates a successful SAR strategy where combining the TA scaffold with a known pharmacophore for AChE inhibition leads to synergistic effects. mdpi.com The antioxidant and anti-amyloidogenic activities were also retained or modulated in these new derivatives.

CompoundAChE Inhibition (IC₅₀, µM)Antioxidant Activity (DPPH, % Inh. at 100 µM)Aβ₁₋₄₂ Aggregation Inhibition (% Inh. at 10 µM)
Tenuazonic Acid (TA)65 ± 450 ± 131 ± 5
Compound 136 ± 210 ± 232 ± 3
Compound 250 ± 215 ± 233 ± 4
Compound 333 ± 152 ± 334 ± 5
Compound 4 (TA-DNP Hybrid)2.5 ± 0.150 ± 230 ± 4
Compound 5 (TA-DNP Hybrid)1.1 ± 0.151 ± 235 ± 5
Donepezil (Reference)0.022 ± 0.001--

Data represents a selection of findings from Poliseno, V., et al. (2021) for illustrative purposes. mdpi.com

Computational Approaches in SAR (e.g., in silico evaluation studies)

Computational methods, such as molecular docking, are increasingly used to understand and predict the interactions between ligands and their biological targets, thereby guiding the design of more potent derivatives. researchgate.net In the context of tenuazonic acid derivatives, in silico studies have been employed to elucidate the binding modes within the acetylcholinesterase enzyme.

To understand how TA derivatives interact with AChE, molecular docking simulations were performed using the crystal structure of the enzyme from the electric eel (eeAChE) complexed with donepezil (PDB entry: 1EVE). mdpi.com Researchers docked both the (R) and (S) configurations of the most potent TA-DNP hybrid (Compound 5) into the enzyme's active site. These studies help to rationalize the observed biological activity and provide insights into the specific amino acid residues that the ligand interacts with. Such computational evaluations are crucial for the rational design of next-generation inhibitors, allowing for the screening of virtual compounds and the prioritization of synthetic efforts on the most promising candidates. mdpi.comresearchgate.net

Pre Clinical in Vitro Research Applications and Biological Evaluations

Antineoplastic and Cytotoxic Activity

Tenuazonic acid copper salt has demonstrated notable antineoplastic and cytotoxic properties in various research models. scbt.comabcam.com Its activity is attributed to mechanisms that disrupt fundamental cellular processes in cancer cells, leading to cell death and the inhibition of tumor growth. The copper moiety in the salt may also contribute to this cytotoxicity, as copper complexes are known to induce oxidative stress and apoptosis in cancer cells. nih.gov

A primary mechanism underlying the antineoplastic activity of tenuazonic acid is the inhibition of protein synthesis. abcam.com By interfering with this crucial cellular process, the compound can effectively halt the proliferation of rapidly dividing cancer cells. Research has shown that tenuazonic acid contamination is linked to esophageal cancer, where it induces precancerous lesions. caymanchem.combertin-bioreagent.com Microscopic analysis of affected mucosal epithelial cells reveals significant abnormalities, indicating a potent effect on cell cycle and integrity. caymanchem.combertin-bioreagent.com

This compound is capable of inducing apoptosis and causing significant DNA damage. One of the key mechanisms is the generation of reactive oxygen species (ROS), such as hydrogen peroxide and superoxide radicals, which leads to oxidative stress and subsequent cell destruction. lktlabs.com This oxidative burst can cause irreversible cellular harm, including chromatin condensation and DNA cleavage. nih.gov

Studies on mucosal epithelial cells from animals exposed to tenuazonic acid revealed marked cellular and nuclear abnormalities, including:

Pyknosis: Irreversible condensation of chromatin in the nucleus.

Pleomorphism: Variability in the size and shape of nuclei.

Chromatin Granulation: An increase in and irregular clumping of chromatin. caymanchem.combertin-bioreagent.com

Irregular Nuclear Contours: Abnormalities in the shape of the nuclear envelope. caymanchem.combertin-bioreagent.com

These observations are indicative of profound genotoxic stress and the activation of apoptotic pathways. The induction of DNA damage is a critical component of its cytotoxic effects against cancer cells. lktlabs.comnih.gov

The cytotoxic potential of tenuazonic acid and related copper compounds has been evaluated against various cancer cell lines. While specific data on this compound's effect on SH-SY5Y human neuroblastoma cells is not detailed in the reviewed literature, its general cytotoxicity is well-documented. researchgate.net The compound's ability to induce cell death has been observed in studies on esophageal cells. caymanchem.combertin-bioreagent.com Furthermore, research on other copper complexes provides insight into the typical cytotoxic efficacy observed in in vitro assays against human cancer cell lines.

Table 1: Examples of In Vitro Cytotoxicity of Related Copper Complexes on Human Cancer Cell Lines

CompoundCell LineCancer TypeReported IC₅₀ (µM)Reference
Copper (II) complex with 3-(4-chloro-3-nitrophenyl)thioureaSW620Metastatic Colon Adenocarcinoma3.3 ± 0.2 nih.gov
Copper (II) complex with 3-(4-chloro-3-nitrophenyl)thioureaSW480Primary Colon Adenocarcinoma3.9 ± 0.8 nih.gov
Copper (II) complex with 3-(4-chloro-3-nitrophenyl)thioureaPC3Prostate Cancer4.3 ± 0.5 nih.gov
Water-soluble bis(thio)carbohydrazone Copper (II) ComplexU937LeukemiaGI₅₀ = 46.5 ± 4.94 µg/mL* mdpi.com

*Data for the ligand alone; the copper complex showed significantly increased toxicity.

Antimicrobial Activities

Tenuazonic acid and its copper salt possess broad-spectrum antimicrobial activity, including antibacterial and antiviral effects. abcam.comresearchgate.net The presence of copper can enhance this activity, as copper salts themselves are known to be effective antimicrobial agents against a range of pathogens, including antibiotic-resistant strains. nih.govnih.gov

The compound's antibacterial effects have been noted against various bacteria, with specific research highlighting its potential activity against Mycobacterium tuberculosis. researchgate.net Copper salts like copper acetate (B1210297) and nitrate have shown minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) ranging from 400 to 2,000 µg/ml against bacteria isolated from wound infections. nih.gov

Its antiviral properties were identified in early screening programs. A 1963 study published in Nature reported that tenuazonic acid inhibited the cytopathic effects of several viruses in cell cultures, including the measles virus, poliovirus, herpes simplex virus, and vaccinia virus. nih.gov More broadly, copper-containing materials have demonstrated virucidal efficacy against other viruses such as human coronavirus and influenza. nih.govmdpi.com

Table 2: Summary of Investigated Antimicrobial Activity of Tenuazonic Acid

Activity TypeTarget Organism/VirusReference
AntibacterialGeneral (Gram-positive and Gram-negative) researchgate.net
AntibacterialMycobacterium tuberculosis researchgate.net
AntiviralMeasles virus nih.gov
AntiviralPoliovirus nih.gov
AntiviralHerpes simplex virus nih.gov
AntiviralVaccinia virus nih.gov

Phytotoxic and Bioherbicidal Applications

Tenuazonic acid is a potent phytotoxin, and its copper salt has been extensively evaluated for its potential as a natural, biobased herbicide. researchgate.netscielo.org.mx Its broad-spectrum herbicidal activity makes it a candidate for controlling various weeds in agricultural settings. scielo.org.mxresearchgate.net

The primary mode of action for its phytotoxicity is the inhibition of photosynthesis. lktlabs.com Tenuazonic acid disrupts the photosynthetic electron transport chain at photosystem II (PSII). nih.govscielo.org.mx This disruption leads to a massive generation of ROS within the chloroplasts, causing rapid oxidative damage, chlorophyll breakdown, lipid peroxidation, and ultimately, cell necrosis and the appearance of necrotic lesions on leaves. nih.govnih.gov

Research has demonstrated the efficacy of tenuazonic acid against numerous problematic weeds, including the invasive species Parthenium hysterophorus and Lantana camara. researchgate.netmdpi.comnih.gov In one comprehensive study, the phytotoxicity of tenuazonic acid was tested against 67 plant species, confirming its broad weed-killing spectrum. nih.gov A field trial showed it could effectively control key weeds like Digitaria sanguinalis (large crabgrass) and Amaranthus retroflexus (redroot pigweed) without harming cotton crops. nih.gov Studies on Lantana camara confirmed that a purified fraction containing tenuazonic acid exhibited significant herbicidal potential, inducing phytotoxic damage at concentrations as low as 100 µg/ml. researchgate.net

Table 3: Bioherbicidal Efficacy of Tenuazonic Acid (TeA) on Selected Weed Species

Target Weed SpeciesCommon NameEfficacy MeasureValue (µg/mL)Reference
Amaranthus retroflexusRedroot PigweedEC₉₀119 nih.gov
Chenopodium albumCommon LambsquartersEC₉₀123 nih.gov
Digitaria sanguinalisLarge CrabgrassEC₉₀241 nih.gov
Echinochloa crus-galliBarnyard GrassEC₉₀184 nih.gov
Lantana camaraLantanaShowed significant phytotoxic damage at 100 µg/ml researchgate.net
Parthenium hysterophorusParthenium WeedConsidered a potential control agent scielo.org.mx

EC₉₀: The effective concentration that causes 90% of the maximum herbicidal effect.

Induction of Cell Necrosis and Leaf Damage

Tenuazonic acid (TeA), a mycotoxin produced by Alternaria fungi, demonstrates significant phytotoxic activity, leading to cell death and tissue damage in various plant species. lktlabs.com The mechanism of action involves the inhibition of photosynthesis within chloroplasts, which triggers a substantial increase in the generation of reactive oxygen species (ROS), including superoxide radicals, hydrogen peroxide, and hydroxide radicals. lktlabs.com This condition, known as oxidative stress, instigates a cascade of damaging cellular events.

The accumulation of ROS can lead to the breakdown of chlorophyll, peroxidation of lipids, rupture of the plasma membrane, condensation of chromatin, cleavage of DNA, and disintegration of organelles. scielo.org.mx Ultimately, this process culminates in the destruction and necrosis of leaf cells. lktlabs.comscielo.org.mx Research has shown that TeA secreted by the pathogen Alternaria alternata penetrates the mesophyll cells upon contact with the leaf surface, where it inhibits photosynthetic electron transport, causing an ROS burst and subsequent cell death. scielo.org.mx This TeA-triggered cell death is considered an essential prerequisite for the pathogen to successfully colonize the host and for the development of disease symptoms. nih.govnih.gov

Visually, the application of tenuazonic acid on the leaves of susceptible plants, such as Datura innoxia, initially produces localized chlorotic spots. researchgate.net These spots later enlarge and become necrotic, typically within 24 hours of application. researchgate.net This effect is not limited to a single species; TeA has been shown to induce chlorosis and necrosis on a wide range of both monocotyledonous and dicotyledonous plants, indicating it is a non-specific phytotoxin. researchgate.net

Impact on Plant Growth and Physiology

Studies have demonstrated that tenuazonic acid can cause a complete inhibition of both root and shoot elongation in the germinating seeds of various plants, including Datura innoxia, wheat, rye, and lettuce, at a concentration of 100μg/ml. researchgate.net This disruption of early growth is a critical factor in its bioherbicidal potential. scielo.org.mx

In addition to stunting growth, tenuazonic acid adversely affects key physiological markers within the plant. Treatment of host plants with TeA leads to a substantial reduction in chlorophyll and protein content. Research on Datura innoxia leaves revealed a significant decrease in these vital components following exposure to the toxin. researchgate.net

ParameterPercent ReductionTime Post-TreatmentSource
Chlorophyll Content64%72 hours researchgate.net
Protein Content40%24 hours researchgate.net
Table 1. Reduction in physiological parameters in Datura innoxia leaves after treatment with Tenuazonic Acid.

The reduction in chlorophyll leads to chlorosis, or yellowing of the leaf tissues, further contributing to the visible damage caused by the toxin. scielo.org.mx However, studies have noted that tenuazonic acid did not cause significant changes in other metabolic functions, such as the rate of respiration or the levels of sugar, carbohydrate, total phenol, and nitrogen in D. innoxia leaves. researchgate.net

Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

The chemical properties of tenuazonic acid (TA), particularly its ability to chelate metal ions, have led to its investigation in the field of neurodegenerative disease research. nih.govnih.gov Alzheimer's disease (AD) is a multifactorial pathology, meaning it involves multiple biological targets. nih.govnih.gov This complexity has spurred the development of multi-target ligands, which are single molecules designed to interact with several of these targets simultaneously.

Multi-target Ligand Development

Tenuazonic acid has been identified as a promising chemical scaffold for developing new multi-target-directed ligands for Alzheimer's disease. nih.govnih.gov The TA structure is considered an interesting building block due to its inherent properties as an inhibitor of acetylcholinesterase (AChE), an antioxidant, and its capacity for metal chelation. nih.gov Metal ions, particularly copper (Cu(II)), zinc (Zn(II)), and iron (Fe(III)), are deeply involved in the pathogenesis of AD. nih.gov For instance, Cu(II) can bind to amyloid-beta (Aβ) peptides, promoting their aggregation into the characteristic plaques found in AD brains. nih.govfrontiersin.org

Researchers have synthesized and evaluated new derivatives of tenuazonic acid, including hybrids that combine the TA structure with moieties from existing drugs like donepezil (B133215) (a known AChE inhibitor). nih.govnih.gov These novel compounds have demonstrated activity in the micromolar range against various selected targets relevant to AD. nih.govnih.gov A selected TA derivative was specifically investigated for its chelating ability and showed good efficacy in binding with copper (II), iron (III), and zinc (II) ions at a physiological pH of 7.4. nih.govnih.gov This multi-faceted approach, combining cholinesterase inhibition, antioxidant activity, and metal chelation, is a key strategy in the search for innovative drugs for neurodegenerative diseases. nih.gov

Neuroprotective Properties

The development of tenuazonic acid derivatives has also included evaluations of their potential neuroprotective properties. The rationale is that by targeting multiple pathological pathways, such as oxidative stress and metal-induced toxicity, these compounds could help protect neurons from damage.

In laboratory studies, a promising TA-donepezil hybrid compound was shown to be capable of ameliorating the oxidative status of SH-SY5Y human neuroblastoma cells, suggesting a protective effect against oxidative stress. nih.govnih.gov However, in the same series of studies, the tested compounds did not demonstrate direct protection against toxicity induced by the amyloid-beta peptide (Aβ₁₋₄₂). nih.gov This indicates that the observed neuroprotective potential may be more closely linked to the antioxidant and metal-chelating capabilities of the TA scaffold rather than a direct interference with Aβ-induced cell injury. nih.gov

Advanced Analytical Method Development for Research Quantitation

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of tenuazonic acid, enabling its separation from complex sample matrices and from its isomers.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of tenuazonic acid in various samples, including fungal cultures and food products. nih.govsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the most common approach. A significant challenge in the chromatography of TeA is its nature as a β-diketone, which can lead to poor peak shape and interaction with silica-based columns. This has been overcome by using deactivated, end-capped C18 columns with a high carbon load. nih.gov Such systems prevent the need for more complex methods like anion-exchange or ion-pairing chromatography. nih.gov

The separation of tenuazonic acid from its diastereomer, allo-tenuazonic acid, has been successfully achieved using RP-HPLC. nih.gov Detection is typically performed using a UV detector, with the wavelength for recording chromatograms commonly set to 279 nm. cabidigitallibrary.org HPLC methods have been validated for analyzing TeA in matrices such as fruit juices, with analyte extraction often performed using a mixture of acetonitrile, water, and formic acid. cabidigitallibrary.org

Table 1: HPLC Method Parameters for Tenuazonic Acid Analysis

Parameter Description Source
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov
Stationary Phase Deactivated, end-capped C18 silica (B1680970) with a high carbon load nih.gov
Mobile Phase Methanol (B129727): 0.1 M NaH₂PO₄ (2:1 v/v), pH adjusted to 3.2 with phosphoric acid cabidigitallibrary.org
Flow Rate 1.5 ml/min cabidigitallibrary.org
Detection UV Detection cabidigitallibrary.org
Wavelength 279 nm cabidigitallibrary.org

| Application | Detection in Alternaria alternata cultures; Quantification in fruit juices | nih.govcabidigitallibrary.org |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. UPLC systems, often coupled with tandem mass spectrometry (UPLC-MS/MS), have been developed for the simultaneous determination of tenuazonic acid and other Alternaria toxins in complex food matrices like tomatoes, jujube, and pear paste. nih.govwiley.commdpi.com

The separation is typically achieved on columns such as the Acquity UPLC using a water/acetonitrile gradient. nih.govresearchgate.net Sample preparation for UPLC analysis often involves efficient extraction methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which has been optimized for various food samples. mdpi.comacs.org These methods have demonstrated good recoveries, typically ranging from 83.5% to 109.6% in jujube samples, and have achieved low limits of detection (LOD) and quantification (LOQ). mdpi.com For instance, in jujube, LODs were in the range of 0.14–0.26 µg/kg. mdpi.com

Table 2: UPLC Method Parameters for Tenuazonic Acid Analysis

Parameter Description Source
Technique Ultra-Performance Liquid Chromatography (UPLC) nih.govresearchgate.net
Stationary Phase Acquity UPLC column nih.govresearchgate.net
Mobile Phase Water/acetonitrile gradient with ammonium (B1175870) hydrogen carbonate as a modifier nih.govresearchgate.net
Sample Preparation Acidic acetonitrile/water/methanol extraction followed by SPE cleanup; QuEChERS nih.govmdpi.comresearchgate.net
LOD/LOQ (Jujube) LOD: 0.14–0.26 µg/kg; LOQ: 0.47–0.87 µg/kg mdpi.com
Recoveries (Jujube) 83.5–109.6% mdpi.com

| Application | Simultaneous determination of multiple Alternaria toxins in tomatoes, jujube, pear paste | nih.govwiley.commdpi.com |

Thin-Layer Chromatography (TLC) serves as a valuable tool for the isolation, purification, and identification of tenuazonic acid. internationalscholarsjournals.complantprotection.pl It is particularly useful in initial screening and for confirming the presence of the toxin in fungal extracts and infected plant tissues. internationalscholarsjournals.com

For analysis, crude extracts are spotted on TLC plates and developed using a suitable solvent system, such as chloroform:methanol (90:10, v/v). internationalscholarsjournals.com Visualization of the separated compounds can be achieved by exposing the plates to iodine vapors or by spraying with specific reagents. internationalscholarsjournals.com Tenuazonic acid produces a characteristic brilliant orange color spot upon spraying with ethanolic ferric chloride (FeCl₃), which aids in its identification. internationalscholarsjournals.com The retention factor (Rf value) of the isolated spot is compared with that of a pure tenuazonic acid standard for confirmation. internationalscholarsjournals.com

Table 3: TLC System for Tenuazonic Acid Identification

Parameter Description Source
Technique Thin-Layer Chromatography (TLC) internationalscholarsjournals.complantprotection.pl
Solvent System Chloroform: Methanol (90:10, v/v) internationalscholarsjournals.com
Visualization Iodine vapors; Ethanolic FeCl₃ spray internationalscholarsjournals.com
Identification Comparison of Rf value with standard; Brilliant orange color with FeCl₃ internationalscholarsjournals.com

| Application | Isolation, purification, and identification from culture filtrates and infected tissues | internationalscholarsjournals.complantprotection.pl |

Mass Spectrometric Quantitation

Mass spectrometry (MS) provides high selectivity and sensitivity, making it the gold standard for the trace-level quantification of tenuazonic acid. It is almost always coupled with a liquid chromatography system for initial separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative determination of tenuazonic acid in diverse and challenging matrices such as animal plasma, beer, and various food commodities. nih.govugent.beresearchgate.net This method offers excellent specificity and sensitivity, allowing for low detection limits. For instance, a validated LC-MS/MS method for TeA in broiler chicken plasma achieved a limit of quantitation (LOQ) of 5.0 ng/mL. nih.govugent.be

The analysis is typically performed on a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. ugent.be Both acidic and alkaline mobile phase conditions have been successfully employed, with alkaline pH (e.g., pH 8.3-9) often favored to obtain a good peak shape for tenuazonic acid. ugent.bemdpi.com Method validation is comprehensive, assessing linearity, accuracy, precision, recovery, and matrix effects to ensure reliable quantification. nih.govugent.be

Table 4: LC-MS/MS Method Performance for Tenuazonic Acid Quantitation

Matrix LOQ Linearity Range Key Findings Source
Pig & Broiler Chicken Plasma 5.0 ng/mL 5–200 ng/mL Method successfully applied to comparative toxicokinetic studies. nih.govacs.org
Beer 2 µg/kg (LOD) 8–500 µg/kg Analysis performed after derivatization with 2,4-dinitrophenylhydrazine. researchgate.net

The use of stable isotope-labeled internal standards is the most effective way to compensate for matrix effects and variations in instrument response, leading to the highest accuracy and precision in quantitation. Stable Isotope Dilution Assays (SIDA) have been developed for tenuazonic acid using synthesized labeled analogues like ¹³C₂-tenuazonic acid and [¹³C₆,¹⁵N]-tenuazonic acid. acs.orgacs.org

In these methods, a known amount of the labeled standard is added to the sample at the beginning of the extraction procedure. nih.gov Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. mdpi.com Quantification is based on the ratio of the signal from the native analyte to that of the labeled internal standard. nih.gov This approach has been successfully applied to analyze TeA in challenging matrices like tomato products, infant foods, cereals, and spices, achieving low limits of detection (e.g., 0.1 μg/kg in tomato products) and recoveries close to 100%. acs.orgresearchgate.net

Table 5: Application of Stable Isotope Labeled Standards for Tenuazonic Acid Analysis

Labeled Standard Method Matrix LOD / LOQ Source
[¹³C₆,¹⁵N]-Tenuazonic acid SIDA LC-MS/MS Tomato Products LOD: 0.1 µg/kg; LOQ: 0.3 µg/kg acs.org
[¹³C₆,¹⁵N]-Tenuazonic acid SIDA LC-MS/MS Fruit juices, Cereals, Spices LODs: 0.15 µg/kg, 1.0 µg/kg, 17 µg/kg respectively researchgate.net
¹³C₂-Tenuazonic acid SIDA HPLC-MS/MS Tomato & Pepper Products LOD: 0.86 µg/kg; LOQ: 2.89 µg/kg acs.org

Compound Reference Table

Compound Name Abbreviation
Tenuazonic acid TeA
allo-Tenuazonic acid
Acetonitrile
Methanol
Formic acid
Ferric chloride FeCl₃
¹³C₂-Tenuazonic acid

Spectrophotometric Quantitation (e.g., UV/Vis titration for metal chelation)

Tenuazonic acid (TA) is a mycotoxin that functions as a phytotoxin and demonstrates the ability to form complexes with various metal ions. nih.gov The formation of Tenuazonic acid copper salt is a result of its potent metal-chelating properties. This characteristic interaction between tenuazonic acid and metal ions, such as copper (II), can be monitored and quantified using ultraviolet-visible (UV-Vis) spectrophotometry. nih.govresearchgate.net

UV-Vis titration is an analytical technique used to determine the concentration of a substance by measuring the changes in light absorbance as a titrant is added. In the context of metal chelation, this method can be applied by monitoring the UV-Vis spectrum of a solution of tenuazonic acid as a solution containing copper (II) ions is incrementally added. The binding of copper ions to tenuazonic acid molecules leads to the formation of the Cu(II)TA2 complex, which alters the electronic structure of the molecule and, consequently, its light-absorbing properties. nih.gov This change in absorbance at a specific wavelength is proportional to the concentration of the metal-ligand complex formed.

Research has demonstrated the synthesis and characterization of metal complexes of TA with copper (II), iron (III), nickel (II), and magnesium (II). nih.gov While detailed UV-Vis titration data for the copper complex is not extensively published in the available literature, the iron (III) complex, Fe(III)TA3, exhibits a characteristic visible absorption peak at 450 nm, confirming that metal chelation produces distinct spectrophotometric shifts suitable for quantitative analysis. nih.gov A similar principle applies to the Cu(II)TA2 complex, where changes in the absorption spectrum upon formation can be leveraged for quantitation.

Beyond its metal complexes, tenuazonic acid itself has intrinsic UV absorbance maxima, typically observed around 278-288 nm and near 226 nm. cabidigitallibrary.orginternationalscholarsjournals.comapsnet.orgresearchgate.net This property is widely exploited in analytical chemistry for the direct detection and quantitation of tenuazonic acid following chromatographic separation, such as in High-Performance Liquid Chromatography with a UV detector (HPLC-UV). cabidigitallibrary.org

Sample Preparation and Extraction Protocols for Analysis

Effective sample preparation is a critical prerequisite for the accurate quantitation of tenuazonic acid and its complexes. The primary objective is to isolate the analyte from the complex sample matrix (e.g., food products, biological fluids, or fungal cultures), remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The most common techniques employed for this purpose are solvent extraction and solid-phase extraction (SPE).

Solvent Extraction and Partitioning

Solvent extraction, also known as liquid-liquid extraction (LLE), is a foundational technique for isolating tenuazonic acid based on its solubility and acid-base properties. This method involves partitioning the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent.

The acidic nature of the hydroxyl group in the tetramic acid ring of tenuazonic acid allows for pH-dependent extraction protocols. At a low pH, the molecule is protonated and uncharged, making it more soluble in organic solvents like ethyl acetate (B1210297) or chloroform. internationalscholarsjournals.com Conversely, at a higher pH, the molecule is deprotonated to its anionic form, rendering it more soluble in aqueous solutions, such as sodium bicarbonate (NaHCO3). internationalscholarsjournals.comapsnet.org

Researchers have developed various solvent systems tailored to different matrices:

Fungal Cultures and Infected Leaves: A common procedure involves initial extraction of the acidified culture filtrate or homogenized leaf tissue with ethyl acetate. internationalscholarsjournals.com The organic extract is then washed with a basic aqueous solution like 5% NaHCO3 to transfer the deprotonated TA into the aqueous phase. After separation, the aqueous layer is re-acidified (e.g., with HCl to pH 2), and the protonated TA is back-extracted into an organic solvent. internationalscholarsjournals.com

Fruit Juices: A "dilute-and-shoot" approach may be preceded by an extraction step using a mixture of acetonitrile, water, and an acid like formic acid (e.g., in an 84/16/1 v/v/v ratio). cabidigitallibrary.org

Grains and Seeds: For solid samples like cottonseed, an extraction solvent mixture such as chloroform-methanol-formic acid (94:3:3, v/v/v) has been utilized. apsnet.org It has been noted that methanolic extraction mediums are often preferred for Alternaria toxins, as acetonitrile-based extractions can result in lower recovery for the polar tenuazonic acid. mdpi.com

The selection of the solvent and the use of pH adjustments are critical for achieving high extraction efficiency and selectivity.

Table 1: Examples of Solvent Extraction Protocols for Tenuazonic Acid
Sample MatrixExtraction Solvent/SystemKey StepsReference
Fungal Culture FiltrateEthyl AcetateExtraction of filtrate with ethyl acetate, followed by further purification. internationalscholarsjournals.com
Infected Plant LeavesAqueous Acetone (B3395972) (80%)Homogenization in aqueous acetone; extract acidified and partitioned with NaHCO3, then re-acidified and back-extracted into ethyl acetate. internationalscholarsjournals.com
CottonseedChloroform-Methanol-Formic Acid (94:3:3, v/v/v)Initial extraction followed by partitioning into 5% sodium bicarbonate, acidification, and final extraction with hexane. apsnet.org
Fruit JuiceAcetonitrile/Water/Formic Acid (84/16/1, v/v/v)Sample mixed with solvent, shaken, and centrifuged. The supernatant is then filtered for analysis. cabidigitallibrary.org
Fungal Liquid CultureDichloromethane (DCM) then Ethyl Acetate (EtOAc)Culture filtrate adjusted to pH 7 and extracted with DCM. The aqueous phase is then adjusted to pH 3 and extracted with EtOAc. mdpi.com

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration that has replaced many traditional LLE methods due to its efficiency, reduced solvent consumption, and potential for automation. The technique involves passing a liquid sample through a solid adsorbent material (the stationary phase), which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a different solvent.

SPE methods have been successfully developed and validated for the analysis of tenuazonic acid in complex matrices like food and human urine. acs.orgnih.govmdpi.com The development of a robust SPE protocol involves optimizing several key parameters:

Sorbent Selection: The choice of the solid phase is crucial and depends on the chemical properties of the analyte and the matrix. For tenuazonic acid, various sorbents can be employed.

Conditioning: The SPE cartridge is first conditioned with solvents (e.g., methanol followed by water or an acidic solution) to activate the sorbent and ensure reproducible retention. mdpi.com

Sample Loading: The sample extract, often diluted with a weak solvent, is loaded onto the cartridge.

Washing: The cartridge is washed with a solvent that removes interfering compounds but does not elute the analyte of interest.

Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified, concentrated tenuazonic acid.

A method developed for analyzing Alternaria toxins in food matrices like tomato, wheat, and sunflower seeds utilized a Strata-XL cartridge. mdpi.com The protocol involved conditioning the cartridge with methanol, water, and 1% aqueous acetic acid before loading the sample extract. mdpi.com This SPE step served to both enrich the sample with the target analyte and clean it up from matrix components that could interfere with subsequent analysis. mdpi.com

Table 2: Examples of Solid-Phase Extraction (SPE) Protocols for Tenuazonic Acid
Sample MatrixSPE Cartridge/SorbentConditioning SolventsElution SolventsReference
Human UrineNot specifiedMethod developed and validated based on SPE.Not specified acs.orgnih.gov
Tomato, Wheat, Sunflower SeedsStrata-XLMethanol, Water, 1% Acetic AcidNot specified in abstract mdpi.com
Various Food MatricesNot specifiedMethanol, PBS SolutionTested various solvents including methanol, methanol with 1% acetic acid, and ethyl acetate. unito.it

Q & A

Q. Table 1: Stability Conditions from Literature

ConditionSource RecommendationKey FindingsReference
Short-term storage2–8°C, darkMinimal degradation over 30 days
Long-term storage-20°C, darkStable for >6 months; avoid freeze-thaw

Basic: What analytical techniques are validated for quantifying TA-Cu in biological matrices?

Methodological Answer:

  • Sample preparation : Convert TA-Cu to free TA using acid hydrolysis (e.g., 0.1 M HCl), followed by solid-phase extraction .
  • Quantification methods :
    • HPLC-ESI-MS/MS : Offers high sensitivity (LOD ~0.1 µg/mL) and specificity for TA and its derivatives .
    • Stable isotope dilution assay : Uses [¹³C₆,¹⁵N]-TA as an internal standard to correct for matrix effects .
    • UV spectroscopy : Relies on TA’s absorbance at 280 nm but requires prior separation from interfering compounds .

Basic: What is the proposed mechanism of TA-Cu’s antitumor activity?

Methodological Answer:
TA-Cu inhibits eukaryotic protein synthesis by:

  • Binding to ribosomes : Blocks elongation factors, disrupting translation (demonstrated in fibroblasts and murine models) .
  • Reactive oxygen species (ROS) modulation : Chelated copper may catalyze Fenton reactions, inducing oxidative stress in tumor cells .
  • Experimental validation :
    • Use luciferase reporter assays to measure translational inhibition .
    • Measure ROS levels via fluorescent probes (e.g., DCFH-DA) in TA-Cu-treated vs. control cells .

Advanced: How does metal complexation influence TA-Cu’s bioactivity and stability?

Methodological Answer:

  • Enhanced stability : Copper chelation reduces TA’s susceptibility to hydrolysis, confirmed by comparing half-lives of free TA vs. TA-Cu in PBS .
  • Bioactivity modulation :
    • Compare IC₅₀ values of TA-Cu vs. free TA in cytotoxicity assays (e.g., MTT on HeLa cells) .
    • Use circular dichroism to study structural changes in TA-Cu under physiological conditions .
  • Metal specificity : Test TA complexes with Fe³⁺, Ni²⁺, or Mg²⁺ to identify activity trends linked to metal ion redox potential .

Advanced: How to design experiments investigating TA-Cu’s inhibition of protein synthesis?

Methodological Answer:

  • In vitro models :
    • Use rabbit reticulocyte lysates for cell-free translation assays, adding TA-Cu and measuring [¹⁴C]-leucine incorporation .
  • In vivo models :
    • Apply TA-Cu topically in murine skin carcinogenesis studies; quantify tumor suppression via histopathology and Western blot (e.g., p53 expression) .
  • Controls : Include free TA, copper salts, and chelators (e.g., EDTA) to isolate Cu’s role .

Advanced: How to resolve contradictions in recommended storage conditions across studies?

Methodological Answer:

  • Comparative stability testing :
    • Store identical TA-Cu batches at 4°C, -20°C, and room temperature. Analyze degradation monthly via HPLC .
  • Identify critical factors :
    • Assess the impact of light exposure and solvent composition (e.g., aqueous vs. DMSO) on stability .
  • Publish protocols : Standardize reporting of storage conditions, including container type (e.g., amber glass vs. plastic) and humidity control .

Advanced: What methodological considerations are critical when studying TA-Cu’s genotoxic potential?

Methodological Answer:

  • Assay selection :
    • Ames test : Use TA-Cu in Salmonella strains (e.g., TA98) with/without metabolic activation .
    • Comet assay : Measure DNA strand breaks in human lymphocytes exposed to TA-Cu .
  • Control for copper toxicity : Include equimolar CuCl₂ treatments to distinguish TA-specific effects from copper-induced damage .
  • Dose-response analysis : Use sub-cytotoxic concentrations (determined via preliminary MTT assays) to avoid confounding results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.